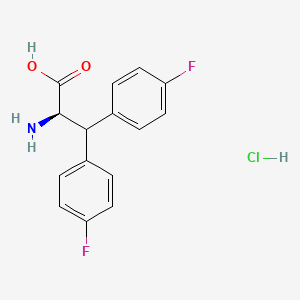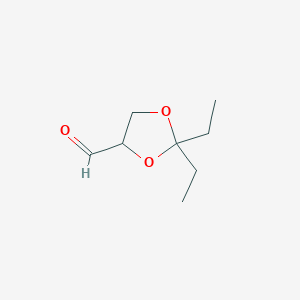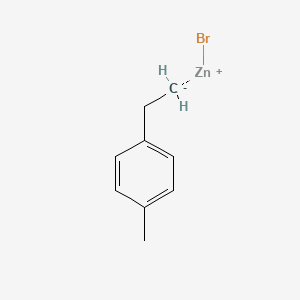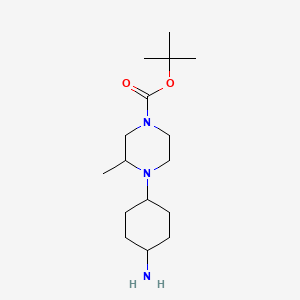
(2R)-2-amino-3,3-bis(4-fluorophenyl)propanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-amino-3,3-bis(4-fluorophenyl)propanoic acid;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of two 4-fluorophenyl groups attached to a central propanoic acid backbone, with an amino group at the second carbon position. The hydrochloride form indicates that it is a salt, which can enhance its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3,3-bis(4-fluorophenyl)propanoic acid;hydrochloride typically involves multi-step organic synthesis. One common approach is the asymmetric synthesis, which ensures the correct stereochemistry at the second carbon position. The synthesis may start with the preparation of the intermediate compounds, such as 4-fluorobenzaldehyde and 4-fluorophenylacetic acid, followed by their condensation and subsequent reduction to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired stereochemistry and minimize impurities. Purification techniques such as crystallization, filtration, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-3,3-bis(4-fluorophenyl)propanoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carbonyl group in the propanoic acid backbone can be reduced to form alcohols.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2R)-2-amino-3,3-bis(4-fluorophenyl)propanoic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2R)-2-amino-3,3-bis(4-fluorophenyl)propanoic acid;hydrochloride exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological receptors, while the fluorophenyl groups can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-amino-3-phenylpropanoic acid: Lacks the fluorine atoms, resulting in different chemical and biological properties.
(2R)-2-amino-3,3-bis(3-fluorophenyl)propanoic acid: Has fluorine atoms at different positions on the phenyl rings, which can affect its reactivity and interactions.
(2R)-2-amino-3,3-bis(4-chlorophenyl)propanoic acid: Substitutes chlorine for fluorine, leading to different electronic and steric effects.
Uniqueness
The presence of two 4-fluorophenyl groups in (2R)-2-amino-3,3-bis(4-fluorophenyl)propanoic acid;hydrochloride imparts unique electronic properties and steric hindrance, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more suitable for specific applications.
Properties
Molecular Formula |
C15H14ClF2NO2 |
|---|---|
Molecular Weight |
313.72 g/mol |
IUPAC Name |
(2R)-2-amino-3,3-bis(4-fluorophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C15H13F2NO2.ClH/c16-11-5-1-9(2-6-11)13(14(18)15(19)20)10-3-7-12(17)8-4-10;/h1-8,13-14H,18H2,(H,19,20);1H/t14-;/m1./s1 |
InChI Key |
KCNSBDJGJCBWAY-PFEQFJNWSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)[C@H](C(=O)O)N)F.Cl |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)C(C(=O)O)N)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Amino-2-(aminomethyl)-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid](/img/structure/B13903143.png)

![[(2R,3S,5R,10R,15S,18S,19R)-13-ethyl-7-hydroxy-6,18-dimethoxy-15-(methoxymethyl)-11-oxa-13-azahexacyclo[8.8.1.12,5.01,12.03,8.015,19]icosa-6,8-dien-4-yl] benzoate](/img/structure/B13903155.png)
![(2S)-2-[(5-bromo-6-phenylfuro[2,3-d]pyrimidin-4-yl)amino]-2-phenylethanol](/img/structure/B13903157.png)
![cis-1-Methyl-7-oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester](/img/structure/B13903159.png)
![2-[3-(Methylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene-9,10-diol](/img/structure/B13903167.png)
![tert-butyl (3S,5R)-3-[tert-butyl(dimethyl)silyl]oxy-5-hydroxy-piperidine-1-carboxylate](/img/structure/B13903178.png)
![1-((1H-Imidazol-5-yl)methyl)-3-benzyl-4-(thiophen-2-ylsulfonyl)-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-7-carbonitrile](/img/structure/B13903186.png)

![9,20-dioxapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),2(10),3,5,7,11,14,16,18-nonaene](/img/structure/B13903193.png)
